molecular formula C31H36N6O7 B135302 Choad-azt CAS No. 148335-29-9

Choad-azt

Cat. No. B135302
M. Wt: 604.7 g/mol
InChI Key: OKRHRZHHNPBYMD-QCRCDDJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Choad-azt is a synthetic compound that has been developed for scientific research purposes. It has been widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry. Choad-azt is a unique compound that has a wide range of applications in scientific research.

Mechanism Of Action

Choad-azt works by inhibiting the activity of the reverse transcriptase enzyme. The reverse transcriptase enzyme is responsible for the replication of viral DNA in infected cells. Choad-azt binds to the active site of the reverse transcriptase enzyme and prevents the replication of viral DNA. This leads to the inhibition of viral replication and the suppression of viral load in infected cells.

Biochemical And Physiological Effects

Choad-azt has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the reverse transcriptase enzyme in infected cells. Choad-azt has also been shown to reduce the replication of viral DNA in infected cells. It has been shown to suppress viral load in infected cells and reduce the spread of viral infections.

Advantages And Limitations For Lab Experiments

Choad-azt has several advantages for lab experiments. It is a potent inhibitor of the reverse transcriptase enzyme and has been shown to be effective in suppressing viral replication. Choad-azt has also been shown to be stable in various experimental conditions. However, Choad-azt has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural compounds found in living organisms. Choad-azt may also have some side effects that could affect the accuracy of experimental results.

Future Directions

There are several future directions for the use of Choad-azt in scientific research. Choad-azt could be used to develop new drugs that are more effective in treating viral infections. It could also be used to study the mechanism of action of various drugs. Choad-azt could also be used to develop new diagnostic tools for the detection of viral infections. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Conclusion:
Choad-azt is a synthetic compound that has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been shown to inhibit the activity of the reverse transcriptase enzyme and reduce the replication of viral DNA in infected cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.

Synthesis Methods

Choad-azt is synthesized using a multi-step process. The synthesis process involves the use of various chemical reagents such as sodium hydroxide, acetic anhydride, and hydrochloric acid. The process starts with the conversion of 3'-azido-2',3'-dideoxythymidine (AZT) to the corresponding 3'-amino-2',3'-dideoxythymidine (ADT) using sodium hydroxide. The ADT is then acetylated with acetic anhydride to obtain 3'-acetoamido-2',3'-dideoxythymidine (AADT). The AADT is then treated with hydrochloric acid to obtain Choad-azt.

Scientific Research Applications

Choad-azt has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been used to study the mechanism of action of various drugs. It has also been used to develop new drugs that are more effective in treating diseases.

properties

CAS RN

148335-29-9

Product Name

Choad-azt

Molecular Formula

C31H36N6O7

Molecular Weight

604.7 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1

InChI Key

OKRHRZHHNPBYMD-QCRCDDJHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-]

synonyms

3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine
CHOAD-AZT

Origin of Product

United States

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